molecular formula C18H16F2N4O B1681497 SB-410220

SB-410220

カタログ番号: B1681497
分子量: 342.3 g/mol
InChIキー: AZFKSWSBVCFBCG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SB-410220 is a nonpeptide antagonist of the orexin-1 receptor (OX1R), developed by GlaxoSmithKline (GSK) as part of a series of heterocyclic urea compounds targeting orexin receptors . It exhibits high affinity for OX1R, with a binding selectivity approximately 50-fold higher than for the orexin-2 receptor (OX2R) in preclinical studies . Functionally, SB-410220 inhibits calcium mobilization mediated by OX1R activation, demonstrating competitive antagonism in both membrane and whole-cell assays . Its pharmacological profile has made it a valuable tool for studying OX1R localization and physiological roles, particularly in sleep regulation, feeding behavior, and stress responses .

特性

分子式

C18H16F2N4O

分子量

342.3 g/mol

IUPAC名

1-(5,8-difluoroquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea

InChI

InChI=1S/C18H16F2N4O/c1-24(2)12-5-3-11(4-6-12)22-18(25)23-15-9-10-21-17-14(20)8-7-13(19)16(15)17/h3-10H,1-2H3,(H2,21,22,23,25)

InChIキー

AZFKSWSBVCFBCG-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)NC(=O)NC2=CC=NC3=C(C=CC(=C23)F)F

正規SMILES

CN(C)C1=CC=C(C=C1)NC(=O)NC2=CC=NC3=C(C=CC(=C23)F)F

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

SB-410220;  SB 410220;  SB410220.

製品の起源

United States

準備方法

合成経路と反応条件

SB-410220の合成には、制御された条件下で5,8-ジフルオロキノリン-4-アミン4-ジメチルアミノベンゾイルイソシアネート を反応させることが含まれます。 反応は通常、ジメチルスルホキシド などの有機溶媒中で高温で行われます .

工業的製造方法

SB-410220の具体的な工業的製造方法は広く文書化されていませんが、一般的なアプローチは、高収率と高純度を確保するために最適化された反応条件を使用して、大規模な合成を行うことです。 その後、化合物に再結晶 またはクロマトグラフィー などの技術を用いて精製を行います .

化学反応の分析

科学研究への応用

SB-410220は、科学研究において幅広い用途を持っています。

    化学: オレキシン受容体の研究におけるリガンドとして使用されています。

    生物学: オレキシン受容体を介した生物学的経路の調節における役割について調査されています。

    医学: や などのオレキシン系に関連する障害の治療における潜在的な治療的用途について研究されています。

    産業: オレキシン受容体を標的とする薬理学的薬剤の開発に使用されています

科学的研究の応用

SB-410220 is a chemical compound that has been investigated for its potential applications, primarily related to its activity as an Orexin-1 receptor (OX1R) antagonist . Orexins, also known as hypocretins, are neuropeptides that play a crucial role in regulating sleep-wake cycles, arousal, and reward-seeking behaviors . As such, compounds that can selectively block the OX1 receptor have garnered interest for various neuropsychiatric conditions, including addiction .

Orexin Receptor Antagonists

SB-410220 is a diarylurea and a structurally close analog of SB-334867 and SB-408124, all developed by the same company . These compounds exhibit high affinity for the OX1 receptor .

CompoundOX1 KbK_b (nM)OX2 KbK_b (nM)
SB-4102208.7503
SB-334867--
SB-40812421.71405

Note: Lower KbK_b values indicate higher binding affinity.

Pharmacological Properties

SB-410220 functions as an antagonist of the OX1 receptor. Calcium mobilization studies have confirmed its functional antagonism of the OX1 receptor, with potencies that align with its affinity as measured in radioligand binding assays . SB-410220 has approximately 50-fold selectivity over the orexin-2 receptor .

Applications in Addiction Research

作用機序

SB-410220は、オレキシン受容体1 に結合することにより作用し、拮抗薬として機能します。この結合は受容体の活性を阻害し、それによりオレキシンシグナルによって調節される生理学的プロセスを調節します。 分子標的はオレキシン受容体1 であり、関連する経路は睡眠覚醒調節エネルギー恒常性 に関係しています .

類似化合物との比較

Comparative Analysis with Similar OX1R Antagonists

The following table summarizes key pharmacological parameters of SB-410220 and structurally/functionally related compounds:

Compound OX1R Affinity (Ki, nM) OX2R Affinity (Ki, nM) Selectivity (OX1R/OX2R) Functional Potency (IC₅₀, nM) Key Distinguishing Features
SB-410220 4.5 ± 0.2 (membrane) ~225 (estimated) ~50-fold 18.5 ± 4.5 (whole-cell) Moderate selectivity; used in calcium flux assays
SB-334867 5.03 ± 0.31 ~250 ~50-fold 57 ± 8.3 (whole-cell) First widely studied OX1R antagonist; dose-dependent cross-reactivity at OX2R
SB-408124 26.9 ± 4.1 (membrane) ~1,345 ~50-fold 57 ± 8.3 (whole-cell) Lower affinity than SB-410220; similar selectivity
SB-674042 0.9 ± 0.1 (membrane) >100 >100-fold 3.2 ± 0.4 (whole-cell) Highest selectivity; no off-target activity at 10 μM
SB-649868 Dual OX1R/OX2R antagonist - - - Dual antagonist; advanced to Phase II clinical trials for insomnia

Key Findings:

Affinity and Selectivity :

  • SB-410220 exhibits higher OX1R affinity than SB-408124 (Ki = 4.5 vs. 26.9 nM in membrane assays) but lower than SB-674042 (Ki = 0.9 nM) .
  • All GSK-developed antagonists (SB-334867, SB-408124, SB-410220) share ~50-fold OX1R/OX2R selectivity, whereas SB-674042 achieves >100-fold selectivity due to optimized binding kinetics .

Functional Potency :

  • In calcium mobilization assays, SB-410220 inhibits OX1R-mediated responses with an IC₅₀ of 18.5 nM, outperforming SB-408124 (IC₅₀ = 57 nM) but underperforming SB-674042 (IC₅₀ = 3.2 nM) .
  • SB-334867 shows dose-dependent OX2R blockade at high concentrations, limiting its utility in selective OX1R studies .

Clinical Relevance: SB-649868, a dual OX1R/OX2R antagonist, promotes REM and non-REM sleep in preclinical models but lacks detailed published pharmacology data . SB-674042’s >100-fold selectivity and absence of off-target activity at serotonergic, dopaminergic, or adrenergic receptors make it superior for mechanistic studies .

Research Implications and Limitations

  • SB-410220 : Ideal for studies requiring moderate OX1R selectivity and robust functional antagonism. Its whole-cell assay performance (Ki = 18.5 nM) supports its use in cellular physiology models .
  • SB-674042 : Preferred for high-precision applications due to its unparalleled selectivity and affinity. Its radiolabeled form ([³H]SB-674042) is a gold-standard tool for receptor localization .
  • SB-649868 : Represents a therapeutic candidate but requires further preclinical data to clarify its dual receptor engagement profile .

Limitations:

  • Most data derive from in vitro assays (e.g., CHO-K1 cells), necessitating caution in extrapolating to in vivo systems.
  • SB-410220’s ~50-fold selectivity may still permit OX2R blockade at high doses, complicating interpretation in complex biological systems .

生物活性

SB-410220 is a selective antagonist of the orexin-1 receptor (OX1R), which plays a significant role in various physiological processes, including appetite regulation, sleep-wake cycles, and addiction behaviors. This article provides an overview of the biological activity of SB-410220, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

SB-410220 functions primarily by inhibiting the orexin-1 receptor, which is part of the orexin signaling system. Orexins (also known as hypocretins) are neuropeptides that regulate arousal, wakefulness, and appetite. The antagonism of OX1R by SB-410220 has been shown to affect several downstream signaling pathways:

  • Calcium Signaling : Studies indicate that stimulation of OX1R leads to an increase in intracellular calcium levels through phospholipase C (PLC) activation and subsequent inositol trisphosphate (IP3) production, facilitating calcium release from intracellular stores .
  • Behavioral Effects : In animal models, blockade of OX1R using SB-410220 has resulted in reduced drug-seeking behavior and altered responses to stressors, indicating its potential utility in treating addiction and anxiety disorders .

Pharmacological Profile

The pharmacological characteristics of SB-410220 demonstrate its selectivity and efficacy:

PropertyValue
Selectivity for OX1R~50-fold over OX2R
pKi for OX1R5.4
pKi for OX2R<5.3
CNS PenetrationGood
Half-life (t1/2)0.4 hours
Bioavailability~10%

SB-410220 exhibits a favorable pharmacokinetic profile with good central nervous system (CNS) penetration, making it a valuable tool for studying orexin receptor functions in vivo .

Addiction Studies

In a notable study involving rats trained for cocaine self-administration, SB-410220 was administered during extinction phases. The results indicated that pretreatment with SB-410220 significantly attenuated the burst of activity typically observed when animals were re-exposed to drug-paired contexts. This suggests that OX1R antagonism may help mitigate relapse behaviors in addiction models .

Sleep Regulation

Research has also explored the role of SB-410220 in sleep regulation. In experiments designed to evaluate sleep architecture, administration of SB-410220 resulted in increased total sleep time and alterations in sleep stages, indicating potential applications for treating sleep disorders related to orexin dysregulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SB-410220
Reactant of Route 2
Reactant of Route 2
SB-410220

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。